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Compound of Interest

Compound Name: Quinic acid-13C3

Cat. No.: B12413527

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Quinic acid-
13C3 in Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers,
scientists, and drug development professionals interested in utilizing isotopically labeled quinic
acid for metabolic tracer studies, pathway elucidation, and drug interaction analysis.

Introduction

Quinic acid is a naturally occurring carbocyclic acid found in many plants and is a key
intermediate in the shikimate pathway, which is responsible for the biosynthesis of aromatic
amino acids. The use of isotopically labeled quinic acid, specifically with carbon-13 (33C), offers
a powerful tool for tracing its metabolic fate and understanding its role in various biological
processes. NMR spectroscopy is an essential technique for these studies, as it can distinguish
between the labeled and unlabeled positions within a molecule, providing detailed structural
and quantitative information.[1][2][3][4] This document focuses on the application of Quinic
acid-13C3, a quinic acid molecule with three 13C-labeled carbon atoms, in metabolic research
and drug discovery.

Applications of Quinic Acid-13C3 in NMR
Spectroscopy
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The primary application of Quinic acid-13C3 is as a metabolic tracer.[5][6] By introducing this
labeled compound into a biological system (e.g., cell culture, whole organism), researchers can
track the incorporation of the 13C atoms into downstream metabolites. This allows for the
elucidation of metabolic pathways and the quantification of metabolic fluxes.

Key Applications Include:

Shikimate Pathway Analysis: Tracing the conversion of quinic acid into chorismic acid and
subsequently into aromatic amino acids (phenylalanine, tyrosine, and tryptophan).

o Microbial Metabolism Studies: Investigating the utilization of quinic acid as a carbon source
by various microorganisms.

e Drug Metabolism and Pharmacokinetics: Studying the metabolic fate of quinic acid-based
drugs or drug candidates.

» Herbicide and Antibiotic Development: As the shikimate pathway is absent in animals, it is a
key target for the development of herbicides and antibiotics. Quinic acid-13C3 can be used
to study the mechanism of action of inhibitors of this pathway.

Data Presentation
Predicted **C NMR Chemical Shifts for Quinic Acid-13C3

The following table summarizes the predicted 3C NMR chemical shifts for a hypothetically
labeled Quinic acid-13C3, specifically [1,2,6-13Cs]-Quinic acid, in D20. The predictions are
based on the reported chemical shifts for unlabeled quinic acid.[3][7] The labeled positions will
exhibit significantly enhanced signals in the 13C NMR spectrum.
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Carbon Atom Predicted **C Chemical Shift (ppm) in D20
C-1 78.49

C-2 43.07

C-3 69.21

C-4 77.68

C-5 72.87

C-6 39.61

COOH 180.61

Note: The bolded values indicate the 3C-labeled positions. The exact chemical shifts may vary
slightly depending on the experimental conditions.

'H NMR Spectral Data for Quinic Acid

The following table presents the 'H NMR spectral data for unlabeled quinic acid in CDsOD,
which can be used as a reference for assigning proton signals in studies involving Quinic acid-
13C3.[8] The presence of 13C labels will result in *H-13C coupling, leading to splitting of the
proton signals attached to or adjacent to the labeled carbons.

S .Chemical Shift () Multiplicity COL-|pling Constant
in ppm (J) in Hz

H-2ax 2.05 dad 13.5,95

H-2eq 1.95 dd 135,4.0

H-3 3.55 m

H-4 4.15 m

H-5 3.90 m

H-6ax 2.20 dd 14.0, 10.0

H-6eq 2.10 dd 14.0,4.5
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Experimental Protocols
Protocol 1: Metabolic Tracer Study in E. coli

This protocol outlines a general procedure for a metabolic tracer study using [1,2,6-13Cs]-Quinic
acid to investigate the shikimate pathway in Escherichia coli.

1. Materials:

e E. coli strain (e.g., K-12)

e M9 minimal media

e [1,2,6-13Cs]-Quinic acid

¢ Glucose (unlabeled)

e NMR tubes

e Deuterium oxide (D20)

¢ NMR Spectrometer (=400 MHz)

2. Cell Culture and Labeling: a. Prepare M9 minimal media with 0.4% glucose as the primary
carbon source. b. Inoculate the media with an overnight culture of E. coli and grow to mid-log
phase (ODsoo = 0.6). c. Pellet the cells by centrifugation and wash twice with M9 minimal media
lacking a carbon source. d. Resuspend the cells in M9 minimal media containing a limiting
amount of glucose (e.g., 0.05%) and 0.2% [1,2,6-13Cs]-Quinic acid. e. Incubate the culture for a
defined period (e.g., 2, 4, 6 hours) to allow for the uptake and metabolism of the labeled quinic
acid.

3. Metabolite Extraction: a. Harvest the cells by centrifugation at 4°C. b. Quench metabolism by
rapidly resuspending the cell pellet in a cold extraction solvent (e.g., 80% methanol). c. Lyse
the cells using sonication or bead beating. d. Centrifuge to remove cell debris and collect the
supernatant containing the metabolites. e. Dry the supernatant under a stream of nitrogen or by
lyophilization.

4. NMR Sample Preparation and Analysis: a. Reconstitute the dried metabolite extract in a
known volume of D20 containing a known concentration of an internal standard (e.g., DSS or
TSP). b. Transfer the sample to an NMR tube. c. Acquire *H and 3C NMR spectra. 2D NMR
experiments such as HSQC and HMBC can be used for unambiguous assignment of signals.
[3] d. Analyze the spectra to identify and quantify the 13C-labeled metabolites derived from
[1,2,6-13C3]-Quinic acid.
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Caption: Workflow for a metabolic tracer study using Quinic acid-13C3.
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Caption: Simplified Shikimate Pathway showing the flow of 13C labels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Quinic Acid-13C3 in
NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12413527#nmr-spectroscopy-applications-of-quinic-
acid-13c3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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